1-Hydroxypiperidine-2-carboxamide

Description

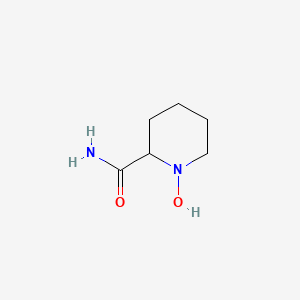

1-Hydroxypiperidine-2-carboxamide is a piperidine-derived compound characterized by a hydroxyl (-OH) group at the 1-position and a carboxamide (-CONH₂) moiety at the 2-position of the piperidine ring. Its synthetic route may involve hydrolysis or amidation of ester precursors, as seen in related compounds like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ().

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-hydroxypiperidine-2-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)5-3-1-2-4-8(5)10/h5,10H,1-4H2,(H2,7,9) |

InChI Key |

DATNNHYYNQOZPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Ethyl 5-Hydroxypicolinate to Ethyl 5-Hydroxypiperidine-2-carboxylate

The initial step involves catalytic hydrogenation of ethyl 5-hydroxypicolinate to obtain ethyl 5-hydroxypiperidine-2-carboxylate:

- Catalyst: 10% Rhodium on Carbon (Rh/C)

- Conditions: Hydrogen atmosphere (200 psi), room temperature, 12 hours

- Solvent: Ethanol

- Outcome: High conversion to the piperidine derivative without purification before next step

This step reduces the pyridine ring to a piperidine ring while retaining the hydroxyl and ester groups intact.

Lipase-Catalyzed Enzymatic Resolution for Stereoselectivity

To obtain the desired stereochemistry, enzymatic resolution is employed:

- Enzyme: Lipozyme CALB (Candida antarctica lipase B)

- Medium: Potassium phosphate buffer (pH 7.5)

- Temperature: Room temperature

- Duration: 12 hours

This step selectively hydrolyzes one enantiomer, enriching the (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, achieving high stereoselectivity (enantiomeric excess >90%) and a total yield of approximately 42.9% over the three steps including hydrogenation and protection.

Protection of Amino and Hydroxyl Groups

The stereoselective intermediate is protected to facilitate further transformations:

- Protecting group: tert-Butoxycarbonyl (Boc)

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), Triethylamine (TEA)

- Solvent: Tetrahydrofuran (THF) and aqueous solution mixture

- Conditions: Addition at 0 °C, stirring at room temperature for 18 hours

This yields (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate, which is stable for subsequent functionalization.

Activation of Hydroxyl Group and Introduction of Benzyloxyamino Functionality

Activation of the hydroxyl group is achieved via trifluoromethanesulfonic anhydride (Tf2O) in the presence of 2,6-dimethylpyridine, followed by nucleophilic substitution with O-benzylhydroxylamine (NH2OBn):

- Temperature: −30 °C to room temperature

- Solvent: Acetonitrile (CH3CN)

- Outcome: Formation of (2S,5R)-1-tert-butyl-2-ethyl-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

This step introduces the hydroxylamine moiety essential for the carboxamide formation.

Conversion to 1-Hydroxypiperidine-2-carboxamide

The final step involves coupling with diethylamine and subsequent acidic workup:

- Reagent: Carbonyl diimidazole (CDI) for activation

- Nucleophile: Diethylamine

- Acidic quench: 3 M Hydrochloric acid to adjust pH to 2–6

- Isolation: Filtration and washing to obtain the pure carboxamide

The overall process yields this compound with high purity and stereochemical integrity.

Data Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Stereoselectivity / ee (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrogenation of ethyl 5-hydroxypicolinate | Rh/C, H2 (200 psi), EtOH, RT, 12 h | Crude used directly | Not applicable | Efficient ring reduction |

| 2 | Enzymatic resolution with Lipozyme CALB | Buffer pH 7.5, RT, 12 h | Part of 42.9% total yield | >90% ee (2S,5S) | High stereoselectivity |

| 3 | Boc protection | (Boc)2O, TEA, THF/H2O, 0 °C to RT, 18 h | Included in total yield | Maintains stereochemistry | Protects amino groups |

| 4 | Activation and substitution with NH2OBn | Tf2O, 2,6-dimethylpyridine, CH3CN, −30 °C to RT | Not specified | Stereochemistry retained | Introduces benzyloxyamino group |

| 5 | Coupling to form carboxamide | CDI, diethylamine, acidic workup | High purity | Stereochemistry retained | Final carboxamide formation |

Analysis and Research Findings

- The use of lipase-catalyzed resolution is a key innovation, providing a green and efficient approach to obtain enantiomerically enriched intermediates without harsh chemical reagents.

- The multi-step synthesis balances yield, stereoselectivity, and environmental considerations , avoiding extensive chromatographic purification at early stages.

- The protection and activation strategy enables selective functionalization, crucial for introducing the carboxamide moiety while preserving the stereochemistry of the piperidine ring.

- The overall synthetic route is adaptable for scale-up, given the use of mild conditions and commercially available catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of piperidine-2-carboxamide.

Reduction: Formation of piperidine-2-carboxylamine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Hydroxypiperidine-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical products

Mechanism of Action

The mechanism of action of 1-Hydroxypiperidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Key Observations :

- Solubility : The hydroxyl group in this compound likely improves aqueous solubility compared to alkyl-substituted analogs like the butyl derivative in .

- Bioavailability : Lower molecular weight (~158 g/mol) may favor better absorption than high-MW compounds like BI 605906 (432.51 g/mol) .

Pharmacological Profiles

Hydrogenated Pyrimidine Analogs ()

Dihydropyrimidin-2(1H)-one derivatives exhibit diverse bioactivities, including antimicrobial and antitumor effects.

Carboxamide Derivatives (–11)

- Benzoxazin moiety : The compound in (C₁₅H₁₉N₃O₃) demonstrates how fused aromatic systems enhance binding to serotonin or dopamine receptors .

Biological Activity

1-Hydroxypiperidine-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and a carboxamide group. This unique structure contributes to its reactivity and biological activity.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. Specific minimal inhibitory concentrations (MICs) have been reported, indicating its effectiveness in inhibiting bacterial growth .

- Anticancer Properties : Research indicates that derivatives of this compound can act as cytotoxic agents targeting specific kinases involved in cancer progression. For instance, certain hybrids derived from this scaffold have shown significant antiproliferative effects against human cancer cell lines, with IC50 values in the low micromolar range .

- Proteasome Inhibition : The compound has been identified as a reversible proteasome inhibitor, demonstrating potential for treating diseases such as malaria. Its species-selective activity highlights its therapeutic promise .

The mechanism of action for this compound involves interaction with various molecular targets:

- Enzyme Inhibition : The hydroxyl and carboxamide groups are critical for binding to enzymes and receptors, modulating their activity. For example, studies have shown that the compound can inhibit key enzymes involved in cancer cell proliferation and survival pathways .

- Signal Transduction Modulation : By affecting signaling pathways related to cell growth and apoptosis, this compound can induce programmed cell death in cancer cells, enhancing its anticancer effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Klebsiella pneumoniae, with MICs ranging from <0.03125 to 4 μg/mL .

Anticancer Activity

In a recent investigation, derivatives of this compound were synthesized and tested against multiple human cancer cell lines. One notable derivative exhibited an IC50 value of 0.77 µM, outperforming standard chemotherapy agents like doxorubicin (IC50 = 1.10 µM). This study highlighted the compound's potential as a lead for new anticancer drugs targeting EGFR and CDK2 pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Piperidine | Basic six-membered ring with nitrogen | Limited biological activity |

| Piperidine-2-carboxamide | Lacks hydroxyl group | Moderate activity |

| Hydroxypiperidine | Lacks carboxamide group | Minimal activity |

| This compound | Contains both hydroxyl and carboxamide groups | Broad spectrum of activities |

The presence of both functional groups in this compound enhances its reactivity and biological profile compared to its analogs.

Q & A

Q. How can researchers enhance reproducibility in spectral data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.